Lipophilicity Tuning Versus 1,2,3,4-Tetrahydroquinoline and 2,2,4-Trimethyl Isomer
The 2,7,8‑trimethyl substitution pattern delivers an XLogP3 of 3.5, which is 1.57 log units higher than that of the unsubstituted parent 1,2,3,4‑tetrahydroquinoline (logP ≈ 1.93) [1][2] and 0.32 log units lower than that of the 2,2,4‑trimethyl isomer (ACD/LogP = 3.82) . This places the compound in a lipophilicity window that is high enough for improved membrane permeation yet lower than the most hydrophobic trimethyl congeners, potentially reducing non‑specific protein binding.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1,2,3,4‑Tetrahydroquinoline (logP ≈ 1.93); 2,2,4‑Trimethyl‑THQ (ACD/LogP = 3.82) |
| Quantified Difference | Δ logP = +1.57 (vs. unsubstituted); Δ logP = −0.32 (vs. 2,2,4‑isomer) |
| Conditions | Computed values (XLogP3 and ACD/LogP algorithms); standard conditions. |
Why This Matters
The intermediate lipophilicity of the 2,7,8‑substitution pattern offers a differentiated starting point for balancing membrane permeability and aqueous solubility in lead optimisation programmes, where simply choosing the cheapest available trimethyl‑THQ may compromise the property profile.
- [1] en.chembase.cn. 1,2,3,4‑Tetrahydroquinoline – Log P = 1.9304811. View Source
- [2] kuujia.com. Cas no 1368745-97-4 – XLogP3 = 3.5. View Source
